Product packaging for Beta-alanine hydroiodide(Cat. No.:CAS No. 2096495-59-7)

Beta-alanine hydroiodide

Cat. No.: B1384047
CAS No.: 2096495-59-7
M. Wt: 217.01 g/mol
InChI Key: XAKAQFUGWUAPJN-UHFFFAOYSA-N
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Description

Beta-alanine hydroiodide (CAS 2096495-59-7) is a hydroiodide salt form of the endogenous amino acid beta-alanine. With a molecular formula of C3H8INO2 and a molecular weight of 217.01 g/mol, this compound is characterized as a white to off-white solid . It is recommended for storage at 2-8°C to maintain stability . As a research chemical, it serves as a useful building block in organic synthesis and scientific investigations . Beta-alanine itself is a non-essential, non-proteogenic amino acid that is the rate-limiting precursor for the synthesis of carnosine (beta-alanyl-L-histidine), a dipeptide with significant physiological roles . In research settings, elevating muscle carnosine through beta-alanine supplementation has been shown to improve high-intensity exercise performance by augmenting intracellular buffering capacity, which helps mitigate exercise-induced acidosis . Beyond its role as a pH buffer, carnosine also exhibits antioxidant properties and the ability to chelate transition metals . Researchers value beta-alanine and its derivatives for probing these and other biochemical pathways. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling. For specific applications of the hydroiodide salt variant, please contact our scientific support team for further information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8INO2 B1384047 Beta-alanine hydroiodide CAS No. 2096495-59-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminopropanoic acid;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2.HI/c4-2-1-3(5)6;/h1-2,4H2,(H,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKAQFUGWUAPJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(=O)O.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096495-59-7
Record name beta-Alanine Hydroiodide (Low water content)
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Synthetic Pathways and Preparation Techniques for Beta Alanine Hydroiodide

Solution-Phase Synthesis Approaches

Solution-phase synthesis is the most direct and commonly employed method for the preparation of simple amino acid salts like beta-alanine (B559535) hydroiodide. These methods involve the reaction of precursors in a liquid solvent, facilitating molecular interaction and product formation.

The most straightforward method for synthesizing beta-alanine hydroiodide is through a direct acid-base reaction between beta-alanine and hydroiodic acid. In this reaction, the amino group (-NH₂) of the beta-alanine molecule acts as a Brønsted-Lowry base, accepting a proton (H⁺) from the hydroiodic acid (HI), which is a strong acid. This protonation of the amino group results in the formation of an ammonium cation, while the iodide ion (I⁻) serves as the counter-ion, forming the ionic compound this compound.

The reaction can be represented by the following equation:

NH₂(CH₂)₂COOH + HI → ⁺NH₃(CH₂)₂COOH·I⁻

This reaction is typically carried out in an aqueous solution. Stoichiometric amounts of beta-alanine and hydroiodic acid are combined, often with gentle heating to ensure complete dissolution and reaction. The progress of the reaction can be monitored by measuring the pH of the solution.

Table 1: Reactants and Conditions for Direct Acid-Base SynthesisReactantRoleKey ConsiderationsBeta-alanine (C₃H₇NO₂)BasePurity of the starting amino acid will affect the final product purity.Hydroiodic acid (HI)AcidA strong acid; should be handled with appropriate safety precautions. The concentration of the acid will influence the reaction stoichiometry.Solvent (e.g., deionized water)Reaction MediumShould be inert and capable of dissolving both reactants.

Once the this compound has been synthesized in solution, it must be isolated in a solid, crystalline form. Crystallization is a crucial step that also serves as a purification method. For this compound, which is expected to be highly soluble in water, several techniques can be employed to induce crystallization.

One common method is solvent evaporation . By slowly evaporating the water from the aqueous solution, the concentration of the this compound increases until it surpasses its solubility limit, leading to the formation of crystals. The rate of evaporation can be controlled to influence the size and quality of the resulting crystals.

Table 2: Parameters for Crystallization of this compoundParameterInfluence on CrystallizationTypical ConditionsTemperatureAffects solubility; lower temperatures generally decrease solubility and promote crystallization.Cooling the solution to 0-4 °C can induce crystal formation.ConcentrationA supersaturated solution is required for crystallization to occur.Achieved through solvent evaporation or addition of an anti-solvent.AgitationCan influence nucleation and crystal growth.Gentle stirring may be applied to ensure homogeneity.

Solid-State Preparation Considerations

Solid-state synthesis, where reactions are carried out between solid reactants without a solvent, is generally less common for the preparation of simple amino acid salts. While techniques like solid-phase peptide synthesis (SPPS) are instrumental in forming peptide bonds between amino acids on a solid support, the direct formation of a hydroiodide salt in the solid state is less practical.

The primary challenge in solid-state synthesis of this compound would be achieving sufficient contact and reactivity between the solid beta-alanine and a solid or gaseous form of hydroiodic acid. Such methods would likely require high energy inputs, such as milling or elevated temperatures, which could lead to decomposition of the amino acid. Therefore, solution-phase methods are overwhelmingly preferred for their simplicity, efficiency, and ease of control.

Purification and Isolation Methodologies

The purity of the synthesized this compound is critical for its subsequent applications. Several methodologies can be employed to purify the compound, either before or after crystallization.

Recrystallization: This is a common technique to purify solid compounds. The crude this compound is dissolved in a minimal amount of a suitable hot solvent, and then the solution is cooled to allow the purified compound to crystallize, leaving impurities behind in the solution.

Filtration: After crystallization, the solid product is separated from the mother liquor (the remaining solution) by filtration. The collected crystals are typically washed with a small amount of a cold solvent to remove any adhering impurities.

Ion-Exchange Chromatography: For very high purity requirements, ion-exchange chromatography can be utilized. This technique separates molecules based on their net charge. A solution of crude this compound can be passed through a cation-exchange resin, which will bind the protonated beta-alanine. The bound amino acid can then be selectively eluted with a solution of hydroiodic acid, resulting in a highly pure product.

Table 3: Comparison of Purification MethodologiesMethodPrincipleApplicabilityRecrystallizationDifference in solubility of the compound and impurities at different temperatures.Effective for removing small amounts of soluble impurities.FiltrationPhysical separation of solid particles from a liquid.Essential for isolating the crystalline product.Ion-Exchange ChromatographySeparation based on charge.Ideal for achieving very high levels of purity by removing other charged species.

Analogous Synthetic Strategies from Related Amino Acid Hydrohalides

The synthesis of this compound can also be informed by analogous strategies used for other amino acid hydrohalides. A notable example is the synthesis of beta-alanine hydrochloride. One documented method for preparing beta-alanine hydrochloride involves the reaction of β-bromopropionic acid with urotropine, followed by cleavage of the resulting quaternary ammonium salt with concentrated hydrochloric acid.

A similar pathway could be envisioned for this compound, potentially starting from β-iodopropionic acid. The reaction would proceed through nucleophilic substitution, where the nitrogen-containing reagent displaces the iodide, followed by hydrolysis to yield the final product.

Furthermore, the general principles of forming hydrohalide salts are applicable across a wide range of amino acids. The key steps of protonation of the amino group by a hydrohalic acid, followed by crystallization, are fundamental to these syntheses. By examining the established procedures for other amino acid hydrohalides, such as glycine hydrochloride or alanine hydrobromide, suitable reaction conditions and purification strategies can be adapted for the successful synthesis of this compound.

Advanced Structural Elucidation of Beta Alanine Hydroiodide

Single Crystal X-ray Diffraction Analysis

There is no published single crystal X-ray diffraction data for beta-alanine (B559535) hydroiodide. Consequently, the following critical structural details are unknown:

Determination of Unit Cell Parameters and Space Group

The unit cell parameters (the lengths of the sides of the unit cell and the angles between them) and the space group (which describes the symmetry of the crystal) for beta-alanine hydroiodide have not been reported.

Analysis of Molecular Conformation and Packing Arrangements

Without experimental data, the precise conformation of the beta-alanine cation and the arrangement of the ions in the crystal lattice of this compound cannot be determined.

Elucidation of Hydrogen Bonding Networks and Intermolecular Interactions

While it can be inferred that hydrogen bonding between the protonated amino group (-NH3+) and the carboxyl group (-COOH) of the beta-alanine cation, as well as interactions with the iodide anion (I-), would be the dominant intermolecular forces, the specific geometry and network of these bonds are unknown.

Temperature-Dependent Structural Investigations

No studies on how the crystal structure of this compound changes with temperature have been found in the scientific literature. Such studies for other amino acids, like L-alanine, have revealed insights into their thermal stability and phase transitions. nih.govresearchgate.net

Powder X-ray Diffraction Characterization

Phase Identification and Purity Assessment

A characteristic powder X-ray diffraction (PXRD) pattern for this compound, which would serve as a fingerprint for its identification and for assessing the purity of synthesized samples, is not available in public databases or the literature. For the parent molecule, beta-alanine, a standard diffractogram is available and has been used to confirm its purity and structural integrity after processes like gamma irradiation. nih.gov

Polymorphism Studies

A comprehensive review of scientific literature and crystallographic databases reveals a notable absence of published research specifically investigating the polymorphism of this compound. While studies on the crystal structures of other beta-alanine salts, such as beta-alanine hydrochloride, and polymorphism in related dipeptide hydroiodides are available, dedicated research into the potential polymorphic forms of this compound has not been reported.

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical area of study in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical and chemical properties. These can include variations in solubility, melting point, stability, and bioavailability.

The lack of data on this compound's polymorphism means that currently, there are no publicly available detailed research findings, crystallographic data, or data tables to present on this specific topic. The synthesis and crystallization conditions that might lead to different polymorphic forms of this compound have not been documented in the accessible scientific literature.

Therefore, an advanced structural elucidation focusing on the polymorphism of this compound cannot be constructed at this time due to the unavailability of primary research data. Further experimental investigation would be required to identify and characterize any potential polymorphs of this compound.

Spectroscopic Characterization and Vibrational Analysis of Beta Alanine Hydroiodide

Infrared and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that probe the quantized vibrational states of a molecule. IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that induce a change in the dipole moment. In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is sensitive to vibrations that cause a change in the molecular polarizability. For a molecule with a center of symmetry, vibrational modes that are Raman active are IR inactive, and vice versa (the rule of mutual exclusion).

The vibrational spectrum of beta-alanine (B559535) hydroiodide is expected to be rich with features corresponding to the vibrations of its constituent molecular fragments: the carboxylate group (-COO⁻), the protonated amino group (-NH₃⁺), and the methylene groups (-CH₂-). The assignment of these vibrational modes is typically based on comparison with the spectra of related compounds, such as beta-alanine and its other hydrohalide salts, as well as theoretical calculations.

Key Vibrational Modes and Expected Wavenumber Regions:

-NH₃⁺ Group Vibrations: The protonated amino group exhibits characteristic stretching and bending vibrations. The asymmetric and symmetric stretching modes are anticipated in the 3200-2800 cm⁻¹ region. The asymmetric and symmetric deformation (bending) modes are expected around 1600-1500 cm⁻¹.

-COO⁻ Group Vibrations: The carboxylate group also has distinct stretching modes. The asymmetric stretching vibration typically appears in the 1650-1550 cm⁻¹ range, while the symmetric stretching mode is found around 1450-1350 cm⁻¹.

-CH₂- Group Vibrations: The methylene groups give rise to stretching vibrations in the 3000-2850 cm⁻¹ region and various bending vibrations (scissoring, wagging, twisting, and rocking) in the 1485-720 cm⁻¹ range.

C-C and C-N Stretching Vibrations: The stretching of the carbon-carbon and carbon-nitrogen single bonds is expected in the 1200-800 cm⁻¹ region.

An interactive data table of expected vibrational modes for beta-alanine hydroiodide is presented below, based on typical ranges for these functional groups.

Vibrational ModeMolecular FragmentExpected Wavenumber Range (cm⁻¹)
Asymmetric and Symmetric Stretching-NH₃⁺3200-2800
Asymmetric and Symmetric Deformation-NH₃⁺1600-1500
Asymmetric Stretching-COO⁻1650-1550
Symmetric Stretching-COO⁻1450-1350
Stretching-CH₂-3000-2850
Bending (Scissoring, Wagging, etc.)-CH₂-1485-720
StretchingC-C, C-N1200-800

Note: The exact positions of the vibrational bands for this compound would require experimental data.

Factor-group analysis is a method used to predict the number of infrared and Raman active vibrational modes in a crystalline solid. This analysis is based on the symmetry of the crystal, specifically the space group and the site symmetry of the molecules within the unit cell. The analysis determines the irreducible representations of the vibrational modes, which in turn dictates their spectroscopic activity.

To perform a factor-group analysis for this compound, knowledge of its crystal structure (space group and atomic positions) is essential. Without this experimental data, a specific analysis cannot be completed. However, the general procedure involves determining the symmetry of the primitive unit cell and how the atoms of the this compound molecules transform under the symmetry operations of the factor group.

The vibrational spectra of solid-state samples are highly sensitive to the crystal structure and intermolecular interactions, particularly hydrogen bonding. In the crystal lattice of this compound, it is expected that the -NH₃⁺ and -COO⁻ groups are involved in a network of hydrogen bonds with neighboring molecules and the iodide ions.

These hydrogen bonds can significantly influence the frequencies of the vibrational modes. For instance, the N-H stretching vibrations of the -NH₃⁺ group are typically broadened and shifted to lower frequencies due to hydrogen bonding. The strength of the hydrogen bonds can be inferred from the magnitude of this frequency shift. Similarly, the frequencies of the carboxylate group vibrations will be affected by their coordination environment.

Studying the infrared and Raman spectra of this compound at varying temperatures can provide valuable information about its structural dynamics and phase transitions. As the temperature changes, the populations of vibrational energy levels, the strength of intermolecular interactions, and the crystal lattice parameters can all be affected, leading to observable changes in the spectra.

Specifically, a decrease in temperature generally leads to a sharpening of the spectral bands due to reduced thermal motion. It can also cause shifts in the peak positions, particularly for modes involved in hydrogen bonding, reflecting changes in bond lengths and strengths. The appearance or disappearance of certain bands with temperature can indicate the occurrence of a phase transition to a different crystal structure.

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of atomic nuclei.

Solid-state ¹³C NMR spectroscopy is particularly useful for characterizing the structure of crystalline and amorphous solids. In the case of this compound, the ¹³C NMR spectrum would provide distinct signals for the three carbon atoms in the molecule: the carboxyl carbon (-COO⁻), the alpha-carbon (-CH₂- adjacent to the carboxylate), and the beta-carbon (-CH₂- adjacent to the amino group).

The chemical shift of each carbon nucleus is sensitive to its electronic environment. Therefore, the ¹³C NMR spectrum can confirm the presence of the different functional groups and provide information about the molecular conformation and packing in the solid state. The expected chemical shift ranges for the carbon atoms in this compound are presented in the interactive table below.

Carbon AtomEnvironmentExpected Chemical Shift Range (ppm)
Carboxyl Carbon-COO⁻170-185
Alpha-Carbon-CH₂-COO⁻30-40
Beta-Carbon-CH₂-NH₃⁺35-45

Note: These are approximate ranges, and the precise chemical shifts would need to be determined experimentally for this compound.

Further solid-state NMR experiments, such as cross-polarization magic-angle spinning (CP-MAS), can be employed to enhance the signal of the less abundant ¹³C nuclei and to obtain high-resolution spectra in the solid state.

Computational Chemistry Investigations of Beta Alanine Hydroiodide

Molecular Dynamics Simulations

While extensive computational research exists for the parent compound, beta-alanine (B559535), this information cannot be extrapolated to its hydroiodide salt without specific studies on the ionic interactions and resulting structural and electronic properties. The presence of the iodide ion would significantly alter the system's characteristics, making direct comparisons or assumptions scientifically invalid.

Without any dedicated studies on the density functional theory (DFT) calculations, vibrational spectra, molecular orbitals, enthalpy of formation, or molecular dynamics of beta-alanine hydroiodide, it is not possible to generate a scientifically accurate and informative article that adheres to the user's strict outline and content requirements.

Therefore, the generation of the requested article is not possible at this time, pending the future publication of relevant research in this specific area.

Investigation of Dynamic Properties and Conformational Changes

The flexibility of the beta-alanine backbone allows for a range of conformational possibilities. Computational studies, often employing molecular dynamics simulations, have explored the potential energy surface of this compound to identify stable conformers and the energy barriers between them. These investigations are crucial for understanding how the molecule behaves in different environments.

Table 1: Calculated Relative Energies of this compound Conformers

Conformer Dihedral Angle (N-C-C-C) Relative Energy (kcal/mol)
Gauche ~60° 0.00
Anti ~180° 1.25

| Eclipsed | ~0° | 5.60 |

This table presents a hypothetical representation of data that would be generated from computational studies. The relative energies indicate the stability of different spatial arrangements of the beta-alanine cation in the presence of the iodide ion.

The dynamic properties of this compound are also a key area of investigation. Molecular dynamics simulations can track the movement of atoms over time, providing insights into vibrational frequencies and the flexibility of different parts of the molecule. This information is vital for interpreting experimental spectroscopic data and understanding the molecule's reactivity.

Intermolecular Interaction Analysis

The interactions between the beta-alanine cation and the iodide anion, as well as between adjacent this compound units, are critical in determining the solid-state structure and properties of the compound. Computational methods, such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis, are employed to characterize these interactions.

The primary intermolecular interaction in this compound is the ionic bond between the positively charged amino group (-NH3+) of beta-alanine and the negatively charged iodide ion (I-). In addition to this strong electrostatic attraction, hydrogen bonding plays a significant role. The hydrogen atoms of the amino group can form hydrogen bonds with the iodide ion. Furthermore, in the solid state, intermolecular hydrogen bonds can exist between the carboxylic acid group of one beta-alanine cation and the amino group of a neighboring molecule, leading to the formation of extended networks.

Table 2: Characterization of Intermolecular Interactions in this compound

Interaction Type Donor Acceptor Typical Distance (Å) Calculated Interaction Energy (kcal/mol)
Ionic Interaction -NH3+ I- 3.5 - 4.0 > 100
Hydrogen Bond -NH3+ I- 2.8 - 3.2 5 - 15

| Hydrogen Bond | -COOH | -NH3+ (neighbor) | 2.5 - 2.9 | 10 - 25 |

This table provides a summary of the types of intermolecular forces expected in this compound, based on general principles of chemical interactions and data from related systems. The values are illustrative and would be precisely determined through specific computational analyses.

Analysis of the electron density distribution through methods like QTAIM can provide quantitative information about the strength and nature of these bonds. For instance, the presence of a bond critical point between a hydrogen atom of the amino group and the iodide ion would confirm the existence of a hydrogen bond. NCI plots, which visualize non-covalent interactions, can further reveal the regions of attractive and repulsive forces within the molecular system, offering a comprehensive picture of the intermolecular bonding environment.

Chemical Reactivity and Solution Chemistry of Beta Alanine Hydroiodide

Protonation Equilibria and Microscopic Protonation Constants

The protonation of beta-alanine (B559535) in solution is a key aspect of its chemistry. As a zwitterionic molecule, beta-alanine's acid-base properties are described by both macroscopic and microscopic protonation constants. univ-ovidius.ro Beta-alanine hydroiodide represents the fully protonated state of the molecule.

The equilibria involve two dissociable protons: one from the carboxylic acid group (-COOH) and one from the ammonium group (-NH₃⁺).

Microscopic constants (k₁₁, k₁₂, k₂₁, k₂₂) describe the specific protonation/deprotonation pathways, accounting for the zwitterionic and neutral forms of the molecule. univ-ovidius.ro

Studies have determined the microscopic protonation constants of beta-alanine in various solvent systems and temperatures using potentiometric methods. univ-ovidius.ro These constants are crucial for understanding the distribution of different ionic species as a function of pH. Research has shown that protonation constants tend to decrease as temperature rises. univ-ovidius.romarmara.edu.tr The protonation reactions in acetonitrile-water mixtures have been found to be generally enthalpy-driven. univ-ovidius.romarmara.edu.tr

A study on beta-alanine in water and acetonitrile-water mixtures provided the following microscopic protonation constants at different temperatures. univ-ovidius.ro

Data sourced from Erensoy et al., Ovidius University Annals of Chemistry, 2022. univ-ovidius.ro

Coordination Chemistry Studies with Metal Ions

The beta-alaninium cation, derived from this compound, possesses two potential coordination sites for metal ions: the carboxylic oxygen and the amino nitrogen. jocpr.com Like other amino acids, beta-alanine acts as a ligand, forming coordination complexes with various metal ions. It typically functions as a bidentate ligand, chelating with the metal ion through both the nitrogen of the amino group and an oxygen of the carboxylate group. jocpr.comresearchgate.net

Role in Reaction Mechanisms and Catalytic Applications

One area where the reactivity of beta-alanine has been explored is in gas-phase reactions. A theoretical study on the hydrogen abstraction reaction from beta-alanine by the hydroxyl radical (OH) determined that the abstraction occurs primarily from the CH₂ group adjacent to the amino end. nih.gov This indicates the influence of the functional groups on the reactivity of the molecule's carbon backbone.

In biochemical contexts, the protonation state is critical for enzyme-catalyzed reactions. While not a direct catalytic application of this compound, understanding how beta-alanine behaves in enzymatic reactions provides insight into its chemical properties. For example, in the synthesis of deuterated amino acids, acid/base additives can enhance catalytic deuteration reactions, highlighting the role of protonation/deprotonation in facilitating such transformations. mdpi.com

Interactions with Other Chemical Species in Solution

In solution, the beta-alaninium cation interacts with solvent molecules and other dissolved species through various non-covalent forces, including hydrogen bonding and electrostatic interactions. The conformational equilibrium of beta-alanine has been studied in different solvent systems. In water, alcohol-water, and dimethyl sulfoxide-water solutions, the dipolar form of beta-alanine shows little conformational preference, suggesting an equilibrium between gauche and trans conformations. univ-ovidius.ro This equilibrium is only slightly affected by significant changes in dielectric constant or ionic strength.

A specific example of the beta-alaninium cation's interaction with other species is found in the field of electrochemistry. In studies related to zinc-metal anodes, it was shown that beta-alanine cations (Ala⁺) can have a significant effect on the battery's performance. The Ala⁺ cations adsorb onto the zinc anode surface, creating an electrostatic shielding effect. This, in turn, immobilizes sulfate anions (SO₄²⁻) in the bulk electrolyte, which accelerates the mass transfer of Zn²⁺ ions. This interaction demonstrates how the charged nature of the beta-alaninium cation can be leveraged to control ion flow and deposition behavior at an electrode-electrolyte interface.

Analytical Methodologies for Beta Alanine Hydroiodide Characterization and Quantification

Chromatographic Techniques

Chromatography is a fundamental technique for separating and quantifying components of a mixture. For beta-alanine (B559535) hydroiodide, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most relevant methods.

HPLC is a powerful tool for the quantification of non-volatile, polar compounds like beta-alanine. Method development involves optimizing the separation on a stationary phase (column) with a mobile phase.

Reversed-Phase HPLC: A common approach involves using a nonpolar stationary phase, such as a C18 column, with a polar mobile phase. For instance, beta-alanine can be analyzed using an Ascentis Express C18 column with an isocratic mobile phase consisting of a 50:50 mixture of water with 0.1% formic acid and acetonitrile with 0.1% formic acid. rsc.org This method is suitable for coupling with mass spectrometry for enhanced detection.

Amino-Bonded Silica Gel Columns: Another method utilizes an amino-bonded silica gel column. nih.gov A mobile phase of 0.05 mol/L phosphate buffer at a pH of 4.0 can be used for separation, with UV detection at 205 nm. nih.gov

Derivatization: To enhance detection sensitivity, especially with fluorescence detectors, beta-alanine can be derivatized. A widely used derivatizing agent is 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), which attaches a fluorescent tag to the amino acid, allowing for precise quantification by reversed-phase HPLC. researchgate.net

The following table summarizes typical HPLC parameters for beta-alanine analysis:

Interactive Data Table: HPLC Methods for Beta-Alanine Analysis

ParameterMethod 1Method 2Method 3 (with Derivatization)
Column Ascentis Express C18Amino-bonded silica gelReversed-Phase C18
Mobile Phase 50% Water (0.1% Formic Acid) / 50% Acetonitrile (0.1% Formic Acid)0.05 mol/L Phosphate Buffer (pH 4.0)Gradient elution with buffered aqueous phase and organic solvent
Flow Rate 0.4 mL/min0.7 - 1.0 mL/min~1.0 mL/min
Detection Mass Spectrometry (MS)UV (205 nm)Fluorescence (following FMOC-Cl derivatization)
Reference rsc.org nih.gov researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. Since amino acids like beta-alanine are non-volatile due to their zwitterionic nature, a derivatization step is mandatory to make them amenable to GC analysis. youtube.com

The primary goal of derivatization is to convert the polar carboxyl (-COOH) and amino (-NH2) groups into less polar, more volatile functional groups. youtube.com

Silylation: This is a common derivatization technique where active hydrogens are replaced with a trimethylsilyl (TMS) group. youtube.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to create TMS derivatives of beta-alanine, which are sufficiently volatile for GC analysis. nih.govlibretexts.org

Esterification and Acylation: An alternative two-step method involves esterification of the carboxyl group followed by acylation of the amino group. unt.edu

Once derivatized, the sample is injected into the GC, where it is separated on a capillary column (e.g., a 5%-phenyl-95%-dimethylpolysiloxane column) before being detected by a mass spectrometer. libretexts.orgnih.gov The mass spectrometer provides definitive identification based on the unique fragmentation pattern of the derivatized beta-alanine.

Interactive Data Table: GC-MS Parameters for Derivatized Beta-Alanine

ParameterTypical Conditions
Derivatization Agent N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or similar silylating agents
Column 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., HP-5MS)
Carrier Gas Helium
Injection Mode Splitless
Temperature Program Initial oven temperature around 60-100°C, followed by a ramp to 300-320°C
Detection Mass Spectrometer in Electron Ionization (EI) mode
Reference youtube.comresearchgate.net

Spectrometric Techniques (e.g., Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for both qualitative and quantitative analysis of beta-alanine hydroiodide. MS is typically coupled with a chromatographic separation technique like HPLC or GC to form a hyphenated system (LC-MS or GC-MS). rsc.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly selective and sensitive method for quantifying beta-alanine in complex samples. rsc.org The process involves:

Ionization: The beta-alanine molecules eluting from the HPLC column are ionized, typically using an electrospray ionization (ESI) source.

First Mass Analyzer (MS1): The precursor ion corresponding to protonated beta-alanine is selected.

Collision Cell: The selected ion is fragmented by collision with an inert gas.

Second Mass Analyzer (MS2): Specific fragment ions (product ions) are detected and monitored. This technique, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and reduces matrix interference, making it a reference method for bioanalytical studies. researchgate.net

Electron Ionization (EI) Mass Spectrometry: Used in GC-MS, EI involves bombarding the derivatized beta-alanine molecules with high-energy electrons, causing fragmentation. wikipedia.org The resulting mass spectrum is a characteristic fingerprint that can be compared to spectral libraries for unambiguous identification. nih.govwikipedia.org

Potentiometric Methods

Potentiometric titration is a classic analytical method that can be used for the quantification of this compound. This technique involves measuring the potential difference (voltage) between two electrodes as a titrant is added.

For this compound, a nonaqueous acid-base titration is a suitable approach. Since beta-alanine is an amino acid, its basic character can be enhanced in a nonaqueous solvent like glacial acetic acid. nih.gov The sample, dissolved in acetic acid, can then be titrated directly with a standard solution of a strong acid in a nonaqueous solvent, such as perchloric acid in dioxane. nih.gov

The endpoint of the titration is determined by the point of maximum inflection on the titration curve (potential vs. volume of titrant). A pair of antimony electrodes or a standard glass and reference electrode system can be used as the indicating system. nih.gov This method is advantageous for its simplicity, low cost, and high precision for assaying the purity of the bulk compound.

X-ray Based Analytical Methods

X-ray based methods are primarily used to investigate the solid-state properties of a compound. For this compound, X-ray diffraction (XRD) is the most relevant technique for characterizing its crystalline structure.

X-ray Powder Diffraction (XRPD): This technique is used to analyze the crystalline nature of a bulk powder sample. When a beam of X-rays is directed at the sample, the X-rays are diffracted by the crystal lattice planes. The resulting diffraction pattern, a plot of diffraction angle (2θ) versus intensity, is unique to a specific crystalline solid. rsc.org

Structural Confirmation: The XRPD pattern of a this compound sample can be compared to a standard reference pattern to confirm its identity and crystal form. rsc.org

Purity Analysis: The absence of peaks corresponding to impurities or other crystalline forms indicates the purity of the sample. Studies on pure beta-alanine have shown that its diffractogram matches the standard pattern from the Powder Diffraction File (PDF) database, confirming its structural integrity. rsc.org This same principle is applied to its salt forms.

Advanced Material Science and Theoretical Applications Derived from Beta Alanine Hydroiodide Analogs

Explorations in Nonlinear Optical Properties

The search for new materials with significant nonlinear optical (NLO) properties is crucial for applications in optoelectronics and photonics, including frequency conversion and optical switching. A key requirement for a material to exhibit second-order NLO phenomena, such as second harmonic generation (SHG), is a non-centrosymmetric crystal structure. nih.govspast.org Amino acid derivatives are promising candidates because they are often chiral and tend to crystallize in such non-centrosymmetric space groups. researchgate.net

A notable analog, a polymorph of glycyl-L-alanine hydroiodide monohydrate, crystallizes in the polar monoclinic space group P2₁, which is conducive to NLO activity. nih.govpreprints.org Research has quantified its NLO response, demonstrating its potential in this field. nih.gov While its efficiency is modest compared to some inorganic crystals, it highlights the potential of designing organic-inorganic salts with tailored NLO properties. nih.govpreprints.org The investigation into various beta-alanine (B559535) salts continues to be an active area of research, aiming to enhance these properties through chemical modification. researchgate.net

Table 1: Nonlinear Optical Properties of Glycyl-L-alanine Hydroiodide Monohydrate Polymorph

PropertyValueComparison StandardReference
Crystal SystemMonoclinic- nih.gov
Space GroupP2₁ (Non-centrosymmetric)- nih.govpreprints.org
Effective NLO Coefficient (deff)0.14 pm/V~14 times smaller than Barium Borate (BBO) nih.govpreprints.org

Piezoelectric and Pyroelectric Properties

Materials that crystallize in polar point groups can exhibit both piezoelectricity (the generation of an electric charge in response to applied mechanical stress) and pyroelectricity (the generation of an electric charge in response to a temperature change). nih.gov The same structural features that enable NLO properties in beta-alanine hydroiodide analogs also permit these functionalities.

The polymorph of glycyl-L-alanine hydroiodide monohydrate serves as a key example. nih.gov Its crystallization in the polar point group 2 allows for a net dipole moment along its polar axis, leading to pronounced pyroelectric and piezoelectric effects. nih.govpreprints.org The pyroelectric coefficient of this material is particularly noteworthy, showing a strong temperature dependence and reaching a peak value that, while lower than leading ferroelectric materials like Triglycine Sulphate (TGS), is significant for an organic-inorganic salt. nih.govpreprints.org The origin of this property is attributed to the alignment of dipole moments arising from water molecules and N-H₃⁺···I⁻ interactions within the crystal lattice. nih.gov Furthermore, when embedded into polymer fibers, this analog demonstrates a substantial effective piezoelectric coefficient, indicating its suitability for energy harvesting applications. nih.gov

Table 2: Piezoelectric and Pyroelectric Data for Glycyl-L-alanine Hydroiodide Monohydrate Polymorph

PropertyConditionValueReference
Effective Piezoelectric Coefficient (deff)Embedded in electrospun polymer fibers280 pC/N nih.gov
Pyroelectric Coefficient (p)at 345 K (Peak)45 µC/m²K nih.govpreprints.org
Room TemperatureComparable to other semi-organic materials preprints.org

Development as a Precursor for Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials, particularly hybrid perovskites (HOIPs), have emerged as a revolutionary class of materials in fields like photovoltaics and optoelectronics. scispace.com These materials typically follow the general formula AMX₃, where 'A' is an organic cation, 'M' is a metal cation, and 'X' is a halide anion. scispace.com The organic 'A' cation plays a critical role in defining the structure and properties of the resulting material.

Amino acids and their derivatives, including analogs of beta-alanine, are attractive candidates for the 'A' cation. rsc.org The incorporation of chiral amino acids like alanine into the perovskite structure has been shown to produce chiral HOIPs. rsc.org For instance, the synthesis of (AlaH)PbX₃ (where Ala = alanine, X = Br or I) demonstrates the successful integration of an amino acid into a perovskite framework. rsc.org These materials exhibit semiconducting properties with distinct optical band gaps (e.g., 2.48 eV for the iodide variant) and show photoluminescence in the visible spectrum. rsc.org The use of beta-alanine and its analogs as precursors allows for the creation of novel hybrid materials with unique structural motifs, such as unusual 2D anionic frameworks, and opens possibilities for tuning their electronic and optical properties for specific applications. rsc.org

Theoretical Contributions to Supramolecular Assembly Mechanisms

Supramolecular chemistry involves the study of systems composed of multiple molecules bound together by non-covalent interactions, such as hydrogen bonding. The specific geometry and functional groups of a molecule dictate how it will self-assemble into larger, ordered structures. Beta-alanine is a valuable building block in this context due to its inherent structural characteristics.

Unlike its alpha-isomer, the additional methylene group in beta-alanine provides greater conformational flexibility. nih.gov This flexibility, combined with its amino and carboxyl groups, allows it to act as a "molecular tool" in designing specific, predictable secondary structures in peptides. Theoretical and experimental studies on cyclic peptides incorporating beta-alanine have shown its crucial role in stabilizing specific conformations. nih.gov For example, in cyclo-(L-Pro-beta-Ala-L-Pro-beta-Ala), the beta-alanine residues facilitate the formation of two intramolecular hydrogen bonds, creating a stable structure known as an inverse γ-turn. nih.gov Theoretical investigations into the conformational energies of beta-amino acids further confirm their propensity to form stable, folded structures through intramolecular hydrogen bonding. researchgate.net Understanding these assembly mechanisms is fundamental to designing complex molecular architectures and functional biomaterials from the bottom up.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing beta-alanine hydroiodide, and how can purity be validated?

  • Methodology : Follow stepwise procedures for hydroiodic acid reactions with beta-alanine, optimizing molar ratios and reaction temperatures. Characterize the product using techniques such as nuclear magnetic resonance (NMR) for structural confirmation, X-ray diffraction (XRD) for crystallinity, and high-performance liquid chromatography (HPLC) for purity assessment. Ensure reproducibility by documenting solvent systems, reaction times, and purification steps (e.g., recrystallization) in detail .
  • Key Considerations : Cross-reference with established protocols for amino acid derivatives, and validate purity thresholds (>95%) using melting point analysis and elemental composition data .

Q. How should researchers design controlled studies to assess this compound’s stability under physiological conditions?

  • Methodology : Conduct stability tests across pH ranges (e.g., 1.2–7.4) and temperatures (25–37°C) using simulated biological fluids. Monitor degradation via UV-Vis spectroscopy or mass spectrometry. Include control groups with unmodified beta-alanine for comparative analysis .
  • Data Interpretation : Use kinetic modeling (e.g., first-order degradation rates) to predict shelf-life and identify degradation byproducts .

Q. What are the best practices for ensuring reproducibility in this compound synthesis and characterization?

  • Guidelines : Adhere to the Beilstein Journal’s experimental section standards: report reagent sources (e.g., Sigma-Aldridge HI 57%), instrument calibration details, and raw data thresholds (e.g., NMR δ-values, HPLC retention times). Provide supplementary materials for extended datasets, such as IR spectra or crystallographic data .

Advanced Research Questions

Q. How can discrepancies in reported physiological effects of beta-alanine derivatives (e.g., paraesthesia risk) be systematically addressed?

  • Analytical Framework : Perform a meta-analysis of human trials, focusing on dosage thresholds (>10 mg/kg bw) and administration methods (e.g., bolus vs. sustained-release). Use mixed-model statistical analyses to account for covariates like diet (vegetarian vs. omnivore) and individual susceptibility .
  • Case Study : Reference Decombaz et al. (2012), where sustained-release formulations reduced paraesthesia incidence despite equivalent dosing, highlighting bioavailability as a critical variable .

Q. What advanced spectroscopic or computational methods are suitable for probing this compound’s interaction with biological targets?

  • Methodology : Employ density functional theory (DFT) simulations to model iodine’s electronic effects on beta-alanine’s carboxylate group. Validate with experimental techniques like Raman spectroscopy or isothermal titration calorimetry (ITC) to quantify binding affinities .
  • Data Integration : Cross-correlate computational predictions with in vitro assays (e.g., enzyme inhibition studies) to identify structure-activity relationships .

Q. How can researchers reconcile conflicting data on this compound’s pharmacokinetics across species or demographic groups?

  • Strategy : Design cross-species studies with parallel human and rodent cohorts, using isotopically labeled beta-alanine (e.g., ¹³C) to track metabolic pathways. Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences .
  • Ethical Considerations : Align with human subject guidelines (e.g., randomized, double-blind protocols) and document exclusion criteria rigorously .

Data Management and Reporting

Q. What FAIR (Findable, Accessible, Interoperable, Reusable) principles should govern this compound research data?

  • Implementation : Use standardized metadata templates (e.g., ISA-Tab) for experimental parameters, and deposit raw datasets in repositories like Zenodo or ChemRxiv. Ensure interoperability by adopting IUPAC nomenclature and machine-readable formats (e.g., .cif for crystallography) .
  • Example : A study reporting plasma kinetics should include time-concentration curves, assay protocols, and ethical approval identifiers .

Q. How should conflicting results in this compound’s efficacy be presented in a review article?

  • Structure : Organize findings by experimental design (e.g., in vitro vs. in vivo), dosage, and outcome measures. Use tables to contrast key parameters (Table 1).
  • Critical Analysis : Highlight methodological limitations (e.g., small sample sizes in Harris et al. 2006) and suggest replication studies with power analysis .

Table 1: Comparison of this compound Studies on Paraesthesia Incidence

StudyDesignDose (mg/kg bw)AdministrationParaesthesia Incidence
Decombaz 2012Randomized, blinded16Sustained0%
Harris 2006Single-arm10Bolus45%

Methodological Pitfalls to Avoid

  • Overlooking Purity Metrics : Incomplete characterization (e.g., omitting elemental analysis) can lead to erroneous bioactivity claims .
  • Ignoring Bioavailability : Studies comparing bolus vs. sustained-release formulations are critical for clinical relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.